molecular formula C19H15ClFN3O2S B2668152 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide CAS No. 895782-32-8

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B2668152
CAS No.: 895782-32-8
M. Wt: 403.86
InChI Key: ALAPFBQVFOPSOY-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl chain at position 2. The ethyl group is further linked to an ethanediamide moiety, which connects to a 2-fluorophenyl substituent. This structure combines halogenated aromatic systems (chloro and fluoro) with a thiazole heterocycle and amide functionality, making it a candidate for exploration in medicinal chemistry, particularly in receptor-targeted drug design.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-13-7-5-12(6-8-13)19-23-14(11-27-19)9-10-22-17(25)18(26)24-16-4-2-1-3-15(16)21/h1-8,11H,9-10H2,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAPFBQVFOPSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(4-chlorophenyl)-1,3-thiazole.

    Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain, resulting in 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethylamine.

    Amidation: The final step involves the reaction of the alkylated thiazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the ethanediamide linkage, yielding N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways, making it a promising candidate for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aromatic groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Variations

The target compound shares structural motifs with several analogs, differing primarily in substituent positions and functional groups. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Evidence Source
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide (Target) 1,3-Thiazole + ethanediamide 4-Chlorophenyl (C6), 2-fluorophenyl (amide) Thiazole, ethanediamide, Cl/F -
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide Imidazole + ethanediamide 2,4-Difluorophenyl, phenylimidazole Imidazole, sulfanyl, difluoro
N~1~-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N~2~-(4-methylphenyl)ethanediamide 1,3-Thiazole + ethanediamide 3-Fluorophenyl (C6), 4-methylphenyl (amide) Thiazole, methyl, F
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole + acetamide 3,4-Dichlorophenyl (acetamide) Acetamide, dichloro

Key Observations :

  • Halogenation Patterns : The target’s 4-chlorophenyl and 2-fluorophenyl groups contrast with analogs bearing dichlorophenyl (e.g., ) or difluorophenyl (e.g., ) substituents. Halogen positioning influences electronic effects (e.g., electron-withdrawing Cl/F enhances stability and binding interactions).
Table 2: IR and NMR Spectral Signatures
Compound Type IR Absorption (cm⁻¹) 1H-NMR Features Evidence Source
Target (hypothetical) ~1245 (C=S), ~1680 (C=O), ~3300 (N-H) Ethyl CH2 (δ 2.8–3.5), aromatic H (δ 7.0–8.0) -
Hydrazinecarbothioamides 1243–1258 (C=S), 1663–1682 (C=O) NH stretches (3150–3319)
1,2,4-Triazole-3-thiones 1247–1255 (C=S), no C=O Thione tautomer (νNH: 3278–3414)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide N-H (3270), C=O (1685) Dichlorophenyl protons (δ 7.4–7.6)

Insights :

  • The absence of C=O in triazole-thiones vs. its presence in acetamides confirms functional group transformations during synthesis.
  • Thione tautomers (e.g., in ) exhibit distinct NH stretches (~3300 cm⁻¹), contrasting with thiol forms (~2500–2600 cm⁻¹ for S-H).

Physicochemical and Crystallographic Properties

  • Molecular Geometry : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide , the dihedral angle between the dichlorophenyl and thiazole rings is 61.8°, indicating reduced planarity. The target’s 4-chlorophenyl-thiazol system may exhibit similar torsional strain, affecting packing and solubility.
  • Hydrogen Bonding : Analogs like form R₂²(8) hydrogen-bonded dimers, enhancing crystal stability. The target’s ethanediamide group could facilitate intermolecular H-bonding, improving crystallinity .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide is a compound of significant interest due to its potential biological activities. This compound is part of a broader class of thiazole derivatives, which have been studied for various pharmacological effects, including their roles in dopaminergic signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClFN2SC_{19}H_{19}ClFN_2S. The structure features a thiazole ring, a chlorophenyl group, and a fluorophenyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H19ClF N2S
Molecular Weight348.88 g/mol
SolubilitySoluble in DMSO; insoluble in water

This compound primarily acts as a selective ligand for the D4 dopamine receptor . This receptor is involved in several neurological processes, including mood regulation and motor control. The compound's ability to modulate dopaminergic signaling suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

Anticancer Activity

Research indicates that thiazole derivatives exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. A related thiazole derivative demonstrated significant activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit antimicrobial properties. For example, compounds with similar functional groups were found to be effective against Mycobacterium tuberculosis, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is soluble in DMSO , which facilitates its use in laboratory settings. However, its insolubility in water may limit its bioavailability and therapeutic applications unless formulated appropriately for drug delivery.

Case Studies

  • Dopamine Receptor Modulation : A study examined the effects of various thiazole derivatives on the D4 dopamine receptor. The findings suggested that these compounds could effectively modulate receptor activity, leading to potential therapeutic effects in neuropsychiatric disorders.
  • Anticancer Screening : In vitro studies on related thiazole compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as HCT-116 and T47D. These results support the hypothesis that this compound could be further investigated for anticancer properties .

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